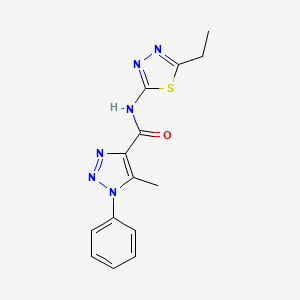

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with a phenyl group at position 1 and a methyl group at position 3. The carboxamide linker at position 4 connects to a 1,3,4-thiadiazole ring bearing an ethyl substituent at position 4. Its molecular formula is C₁₅H₁₅N₇OS, with a molecular weight of 349.39 g/mol. The structural complexity of this molecule enables diverse interactions in biological systems, making it a candidate for pharmacological and agrochemical applications .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c1-3-11-16-18-14(22-11)15-13(21)12-9(2)20(19-17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHRFNCFAMMBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and a triazole moiety, which are known for their diverse biological activities. The empirical formula is with a molecular weight of 302.36 g/mol. Its structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyltriazole derivatives with thiadiazole-containing reagents. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Properties

Numerous studies have investigated the anticancer activity of triazole derivatives. For instance, a study evaluating various 1,2,3-triazoles indicated that compounds containing thiadiazole rings exhibited significant cytotoxic effects against several cancer cell lines. The following table summarizes the antitumor activity of related compounds:

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Breast | MDA-MB-468 | -5.70 | |

| Ovarian | OVCAR-4 | -5.52 |

In particular, the compound demonstrated moderate activity against melanoma and breast cancer cell lines in in vitro assays conducted by the National Cancer Institute (NCI) .

The mechanisms underlying the anticancer effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-triazole involve induction of apoptosis and modulation of reactive oxygen species (ROS) levels. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic markers such as LC3 and γ-H2AX in cancer cells .

Other Biological Activities

Apart from anticancer properties, compounds with similar structures have also been evaluated for antibacterial and antifungal activities. For example:

- Antibacterial Activity : Triazole derivatives have shown efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

- Antifungal Activity : Similar compounds have been reported to inhibit fungal growth effectively.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Study on Lung Cancer : A novel triazole hybrid exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. The compound induced significant apoptosis and ROS production .

- Evaluation Against Multi-drug Resistant Bacteria : A series of synthesized triazoles were tested against multi-drug resistant strains of E. coli, demonstrating promising results that warrant further investigation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole-Triazole Hybrids

Key Observations :

Table 3: Pharmacological and Agrochemical Profiles

Notable Findings:

- Herbicidal activity in structurally similar triazole-thiadiazole hybrids () highlights possible agrochemical utility, though specific data for the target compound is lacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis of thiadiazole-triazole hybrids typically involves cyclization reactions. For example, analogous compounds are synthesized via condensation of intermediates like 1,3,4-thiadiazol-2-amine derivatives with triazole-carboxylic acid precursors in acetonitrile under reflux. Cyclization steps may require DMF with iodine and triethylamine to promote sulfur elimination and ring closure . Intermediates should be characterized using and NMR spectroscopy to confirm regioselectivity and purity, as demonstrated for related thiadiazole-triazole hybrids .

Q. How can solubility limitations of this compound be addressed in biological assays?

- Methodological Answer : Low aqueous solubility is common in triazole-thiadiazole hybrids due to hydrophobic aromatic and heterocyclic moieties. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while ensuring solubility .

- Derivatization : Introduce polar substituents (e.g., hydroxyl or amine groups) to the triazole or thiadiazole rings to improve hydrophilicity, as seen in derivatives of 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- NMR : NMR confirms proton environments (e.g., phenyl protons at ~7.2–7.5 ppm, ethyl groups at ~1.2–1.4 ppm). NMR identifies carbonyl carbons (~165–170 ppm) and heterocyclic carbons .

- IR : Stretching vibrations for C=O (~1680 cm) and C-N (~1250 cm) bonds are key .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHNOS: 343.09) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450 or kinases). For example, thiadiazole-triazole hybrids show distinct docking poses in active sites, with triazole rings forming hydrogen bonds and thiadiazole contributing hydrophobic interactions .

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to prioritize derivatives for synthesis. The ICReDD framework integrates quantum chemical calculations and experimental data to accelerate reaction optimization .

Q. What experimental design strategies minimize variability in biological activity assays?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test variables like concentration (0.1–10 µM), incubation time (12–48 hr), and solvent ratios. For example, fractional factorial designs reduced the number of experiments by 50% while identifying critical factors in triazole-based enzyme inhibition studies .

- Positive controls : Include reference inhibitors (e.g., ketoconazole for CYP3A4 assays) to validate assay conditions and normalize inter-experimental variability .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to distinguish direct target engagement from off-target effects .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm stoichiometry and affinity, resolving discrepancies between kinetic and equilibrium data .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

- pH stability profiling : Conduct accelerated degradation studies in buffers (pH 1–10) to identify labile functional groups. For example, triazole carboxamides show hydrolysis at pH < 3, necessitating enteric coating for oral delivery .

- Lyophilization : Stabilize aqueous formulations by freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.